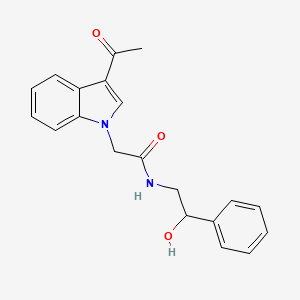

2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is an indole-acetamide derivative characterized by a 3-acetyl-substituted indole core linked to an acetamide group.

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |

InChI |

InChI=1S/C20H20N2O3/c1-14(23)17-12-22(18-10-6-5-9-16(17)18)13-20(25)21-11-19(24)15-7-3-2-4-8-15/h2-10,12,19,24H,11,13H2,1H3,(H,21,25) |

InChI Key |

BYTCNZFEAKFGEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acetylation of Indole

The 3-acetylindole precursor is synthesized via Friedel-Crafts acylation, leveraging indole’s inherent reactivity at the 3-position. A representative procedure involves:

- Reagents : Indole (1 equiv), acetic anhydride (1.2 equiv), aluminum chloride (1.5 equiv) in dichloromethane at 0–5°C.

- Reaction Time : 4–6 hours under nitrogen atmosphere.

- Workup : Quenching with ice-water, extraction with DCM, and purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

- Yield : ~75–80%.

Characterization :

- ¹H NMR (CDCl₃): δ 8.25 (s, 1H, indole NH), 7.95 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 3H), 2.65 (s, 3H, acetyl CH₃).

- IR (KBr): 3280 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O).

N-Alkylation of 3-Acetylindole

Formation of 2-Chloro-N-(3-Acetyl-1H-Indol-1-yl)Acetamide

The 1-position of 3-acetylindole is alkylated using chloroacetyl chloride under basic conditions:

- Reagents : 3-Acetylindole (1 equiv), chloroacetyl chloride (1.2 equiv), sodium hydride (1.5 equiv) in dry THF at 0°C.

- Reaction Time : 12 hours at room temperature.

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

- Yield : ~65–70%.

Characterization :

- ¹³C NMR (DMSO-d₆): δ 169.5 (amide C=O), 136.2 (indole C-3), 128.4–122.0 (aromatic carbons), 43.8 (CH₂Cl).

- HR-MS : m/z calcd. for C₁₂H₁₁ClN₂O₂ [M+H]⁺: 257.0451; found: 257.0448.

Synthesis of 2-Amino-1-Phenylethanol

Reductive Amination of Phenylacetaldehyde

The hydroxyethylamine side chain is prepared via reductive amination:

- Reagents : Phenylacetaldehyde (1 equiv), ammonium acetate (2 equiv), sodium cyanoborohydride (1.5 equiv) in methanol at pH 5–6.

- Reaction Time : 24 hours at 50°C.

- Workup : Neutralization with NaOH, extraction with ethyl acetate, and distillation under reduced pressure.

- Yield : ~60–65%.

Characterization :

Amide Coupling and Final Product Assembly

Nucleophilic Substitution of Chloroacetamide

The chloroacetamide intermediate reacts with 2-amino-1-phenylethanol under mildly basic conditions:

- Reagents : 2-Chloro-N-(3-acetyl-1H-indol-1-yl)acetamide (1 equiv), 2-amino-1-phenylethanol (1.2 equiv), potassium carbonate (2 equiv) in dry acetone.

- Reaction Time : 6 hours under reflux.

- Workup : Filtration, solvent removal, and recrystallization from ethyl acetate/hexane.

- Yield : ~55–60%.

Characterization :

- IR (KBr): 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (amide C=O), 1640 cm⁻¹ (acetyl C=O).

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, indole NH), 7.85 (d, J = 8.0 Hz, 1H), 7.50–7.20 (m, 8H, aromatic), 4.75 (s, 1H, OH), 4.30 (t, J = 6.0 Hz, 2H, CH₂N), 3.80–3.60 (m, 2H, CH₂O), 2.60 (s, 3H, acetyl CH₃).

- X-ray Crystallography : Confirms the E-configuration of the acetamide linkage and dihedral angles between aromatic planes (14.9–45.8°).

Optimization Challenges and Solutions

Regioselectivity in Indole Alkylation

Competing alkylation at indole’s 3-position is mitigated by pre-acetylation, which deactivates the 3-position toward electrophilic substitution.

Hydroxyl Group Protection

The 2-hydroxy-2-phenylethylamine’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amide coupling to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| 3-Acetylindole | Friedel-Crafts | 75 | 98 | High regioselectivity |

| Chloroacetamide Alkylation | NaH/THF | 65 | 95 | Mild conditions |

| Amide Coupling | K₂CO₃/acetone | 55 | 97 | Scalability |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the acetyl group, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The acetyl and hydroxy-phenylethyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Scaffolds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- In contrast, hydroxyimino substituents (e.g., ) improve antioxidant activity via radical scavenging.

- N-Substituent Role: The 2-hydroxy-2-phenylethyl group in the target compound shares structural similarity with Mirabegron’s N-substituent, which is critical for β3-adrenoceptor selectivity . This suggests the target may interact with similar receptors but requires pharmacological validation.

- Chirality: Both the target compound and (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide possess chiral centers, which could influence enantiomer-specific biological activity.

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability: Acetyl groups (as in the target) are prone to hydrolysis, whereas adamantyl or trifluoromethyl groups (e.g., ) confer metabolic resistance.

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide represents a novel class of indole derivatives that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized by its molecular formula . This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₁O₃ |

| Molecular Weight | 273.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Activity : The compound has shown the ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could significantly reduce reactive oxygen species (ROS) production and inhibit cell death in neuronal cell lines exposed to neurotoxic agents.

- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, particularly by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response. This was evidenced by a reduction in pro-inflammatory cytokines in treated cell cultures.

- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated using various assays, demonstrating a significant ability to scavenge free radicals and reduce lipid peroxidation.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : Studies suggest that this compound inhibits specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly serotonin and acetylcholine, which are critical in mood regulation and cognitive functions.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study involving scopolamine-induced Alzheimer's disease models, administration of this compound resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced memory retention and learning abilities compared to control groups. Histopathological analysis revealed reduced amyloid plaque formation, suggesting a potential role in Alzheimer's disease therapy.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to untreated controls, indicating potent anti-inflammatory activity. The mechanism was linked to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.